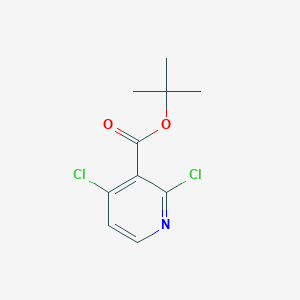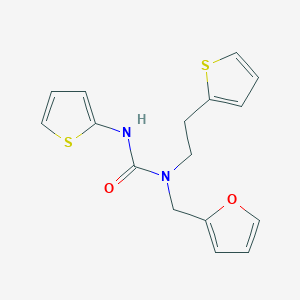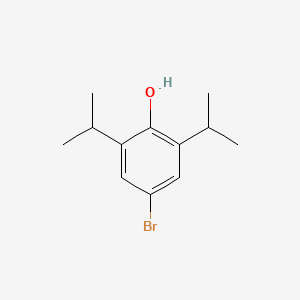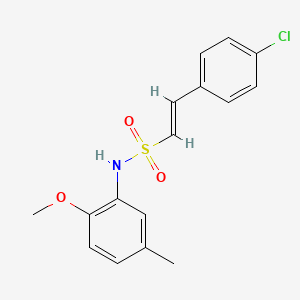![molecular formula C22H19FN4O3 B2506402 N-(2-méthoxy-5-méthylphényl)-2-{2-[3-(4-fluorophényl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acétamide CAS No. 1260909-29-2](/img/structure/B2506402.png)
N-(2-méthoxy-5-méthylphényl)-2-{2-[3-(4-fluorophényl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound known for its diverse applications in scientific research, particularly in chemistry, biology, and medicine. This compound features a complex molecular structure, making it intriguing for various chemical reactions and studies on its mechanism of action.
Applications De Recherche Scientifique
This compound finds use in multiple fields:
Chemistry: : As a model compound for studying reaction mechanisms, synthesis of novel derivatives, and as a catalyst or reagent in various chemical processes.
Biology: : In bioorganic chemistry and molecular biology, it serves as a probe to study enzyme interactions and protein-ligand binding.
Medicine: : Potential therapeutic applications due to its unique structural properties, possibly affecting biological pathways and exhibiting bioactivity.
Industry: : Used in the development of new materials, pharmaceuticals, and as an intermediate in organic synthesis.
Mécanisme D'action
Target of Action
The compound contains an indole nucleus , which is found in many bioactive aromatic compounds. These compounds are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with multiple targets.
Mode of Action
The exact mode of action would depend on the specific targets of the compound. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole derivatives are known to have a broad spectrum of biological activities , suggesting that this compound may also have diverse effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide involves multiple steps, including the formation of the oxadiazole ring, coupling with the pyrrole group, and subsequent acetamide formation. Typical reaction conditions include the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity of the compound.
Industrial Production Methods: Industrial synthesis might involve scalable batch processes, optimized for efficiency, safety, and cost-effectiveness. The production line could include automated systems for precise control of reaction parameters, purification stages like crystallization or chromatography, and rigorous quality control measures to maintain consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: The compound is reactive towards a variety of chemical transformations such as oxidation, reduction, and substitution reactions. Each type of reaction can alter different functional groups within the molecule, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenation agents could be used under specific conditions (temperature, pressure, solvent choice) to modify the chemical structure. Each reagent and condition set provides a pathway to different chemical products.
Major Products Formed from These Reactions: Products from these reactions vary depending on the specific pathways chosen. For instance, oxidation may lead to carboxylated or hydroxylated derivatives, while substitution reactions might introduce new functional groups like halides or alkyl chains.
Comparaison Avec Des Composés Similaires
Compared to other compounds like 2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl]-N-(2-methoxyphenyl)acetamide, this compound features a fluorophenyl group, imparting distinct chemical and physical properties. Similar compounds include:
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrrole
N-(2-methoxyphenyl)-2-(1H-pyrrol-1-yl)acetamide
4-fluorophenyl derivatives in related chemical structures
Propriétés
IUPAC Name |
2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3/c1-14-5-10-19(29-2)17(12-14)24-20(28)13-27-11-3-4-18(27)22-25-21(26-30-22)15-6-8-16(23)9-7-15/h3-12H,13H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYDKOTXWDDOEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(3-(benzyl(methyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506323.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2506325.png)

![2-Oxabicyclo[2.1.1]hexan-4-yl(phenyl)methanamine;hydrochloride](/img/structure/B2506330.png)


![N-(4-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2506334.png)
![N-(2,2-Dimethyloxan-4-yl)-N-[(3-fluoro-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2506335.png)
![2-[(2-Methoxyethyl)thio]-pyridine](/img/structure/B2506336.png)
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)
